Butyl(1-phenylethyl)amine hydrochloride
Overview
Description
Butyl(1-phenylethyl)amine hydrochloride is a compound that is derived from butylamine and 1-phenylethylamine . Butylamine is a colorless liquid and one of the four isomeric amines of butane . 1-Phenylethylamine is a colorless liquid often used in chiral resolutions . The empirical formula of this compound is C10H16ClN .
Synthesis Analysis
The synthesis of this compound can be achieved through various methods. One approach involves the use of enantiomeric 1-Phenylethylamine (α-PEA) as a chiral auxiliary in the diastereoselective synthesis of medicinal substances and natural products . Another method involves the optimized synthesis of Fentanyl and related analogs .Molecular Structure Analysis
The molecular structure of this compound can be analyzed based on its constituent parts. Butylamine has the formula CH3(CH2)3NH2 . 1-Phenylethylamine has the formula C6H5CH(NH2)CH3 . The hydrogens attached to an amine show up 0.5-5.0 ppm .Chemical Reactions Analysis
Amines, including this compound, have the ability to act as weak organic bases . They can accept a proton from water to form substituted ammonium ions . Amines can also react with acids to form salts soluble in water . They can undergo Hofmann elimination to give an alkene .Physical And Chemical Properties Analysis
The main chemical property of amines, including this compound, is their ability to act as weak organic bases . They can accept a proton from water to form substituted ammonium ions . Amines can also react with acids to form salts soluble in water .Scientific Research Applications
Synthesis of N-substituted Ureas
Butyl(1-phenylethyl)amine hydrochloride can be used in the synthesis of N-substituted ureas . This method involves the nucleophilic addition of amines to potassium isocyanate in water without an organic co-solvent . The resulting N-substituted ureas are synthesized in good to excellent yields with high chemical purity .
Industrial Manufacturing
This compound is used in industrial manufacturing processes .
Building Blocks for Other Chemicals
This compound serves as a building block for various other important chemicals . These chemicals have high commercial interest and are used in large quantities .
Agrochemical Applications
N-substituted urea derivatives, which can be synthesized using this compound, have direct applications as agrochemicals . They are used extensively in the agrochemical industry .
Pharmaceutical Applications
N-substituted urea derivatives also have pharmaceutical applications . They are used as pharmaceutical agents and are an important subclass of urea derivatives .
Research and Development
This compound is used in research and development . It is supplied in most volumes including bulk quantities and can be produced to customer specifications .
Safety and Hazards
Future Directions
New developments in the synthesis, resolution, and synthetic applications of chiral 1-phenylethylamine (α-PEA) have been reviewed . These developments could potentially influence the future directions of research and application of Butyl(1-phenylethyl)amine hydrochloride. Another future direction could be the exploration of amine hydrochloride salts as bifunctional reagents for radical reactions .
Mechanism of Action
Target of Action
Butyl(1-phenylethyl)amine hydrochloride is a derivative of phenethylamine . The primary targets of phenethylamine are Primary amine oxidase and Trypsin-1 and Trypsin-2 . These enzymes play a crucial role in the metabolism of various biological compounds.
Mode of Action
The compound interacts with its targets through a process similar to other phenethylamines. It is believed to bind to the active sites of these enzymes, potentially inhibiting their function . .
Biochemical Pathways
Given its similarity to phenethylamine, it may influence the metabolic pathways involving phenethylamine and its targets .
Pharmacokinetics
Phenethylamine, a related compound, is known to have a rapid absorption and distribution profile, with metabolism primarily occurring in the liver
Result of Action
Given its structural similarity to phenethylamine, it may have similar effects, such as influencing neurotransmitter levels or metabolic processes . .
properties
IUPAC Name |
N-(1-phenylethyl)butan-1-amine;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N.ClH/c1-3-4-10-13-11(2)12-8-6-5-7-9-12;/h5-9,11,13H,3-4,10H2,1-2H3;1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOINRBYNVKGJDU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(C)C1=CC=CC=C1.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20ClN | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.75 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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